

# Dual Targeting of RAF and EGFR: A Technical Overview of BGB-283 (Lifirafenib)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Lifirafenib (BGB-283)

Cat. No.: B15149579

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## Introduction

BGB-283, also known as lifirafenib, is a novel, orally available small molecule inhibitor that uniquely and potently targets both the RAF kinase family and the epidermal growth factor receptor (EGFR).[1] This dual inhibitory action is a strategic approach to overcome resistance mechanisms observed with first-generation BRAF inhibitors, particularly in cancers like BRAF V600E-mutated colorectal cancer where EGFR-mediated signaling reactivation is a key escape pathway.[2][3] This technical guide provides a comprehensive overview of the preclinical and clinical data on BGB-283, detailed experimental methodologies, and visual representations of its mechanism of action and associated experimental workflows.

## Core Mechanism of Action

BGB-283 exerts its anti-tumor effects by concurrently inhibiting two critical signaling pathways implicated in cancer cell proliferation and survival: the MAPK/ERK pathway, driven by RAF kinases, and the EGFR signaling pathway.

## RAF Kinase Inhibition

BGB-283 is a potent inhibitor of the RAF kinase family, including ARAF, BRAF, and CRAF.[1] Notably, it is effective against both the monomeric, constitutively active BRAF V600E mutant and the dimeric forms of RAF kinases.[1][4] Inhibition of RAF dimerization is a key feature of

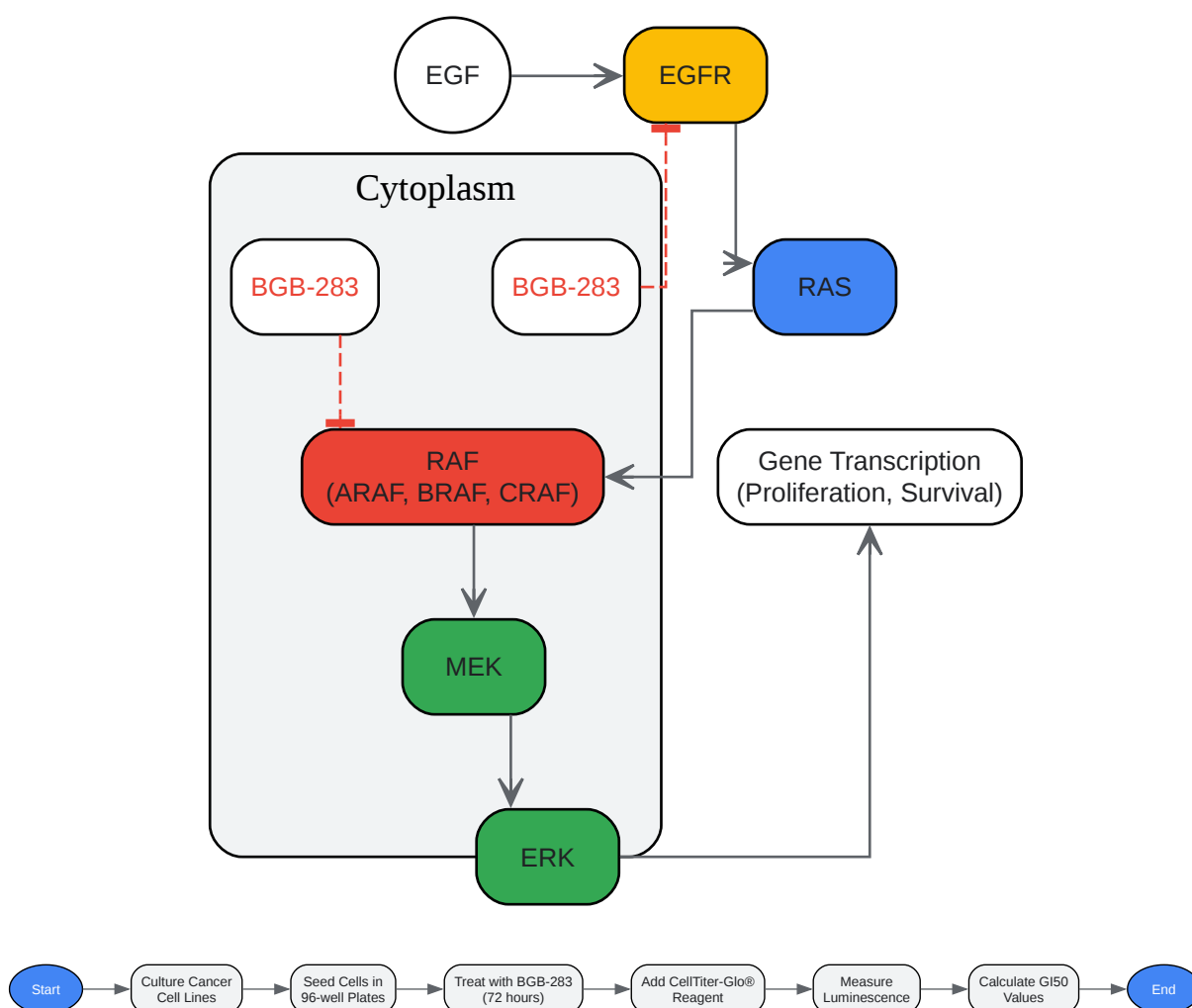
second-generation RAF inhibitors, designed to address resistance mechanisms that arise from RAF dimer formation in response to first-generation BRAF inhibitors.[1][5]

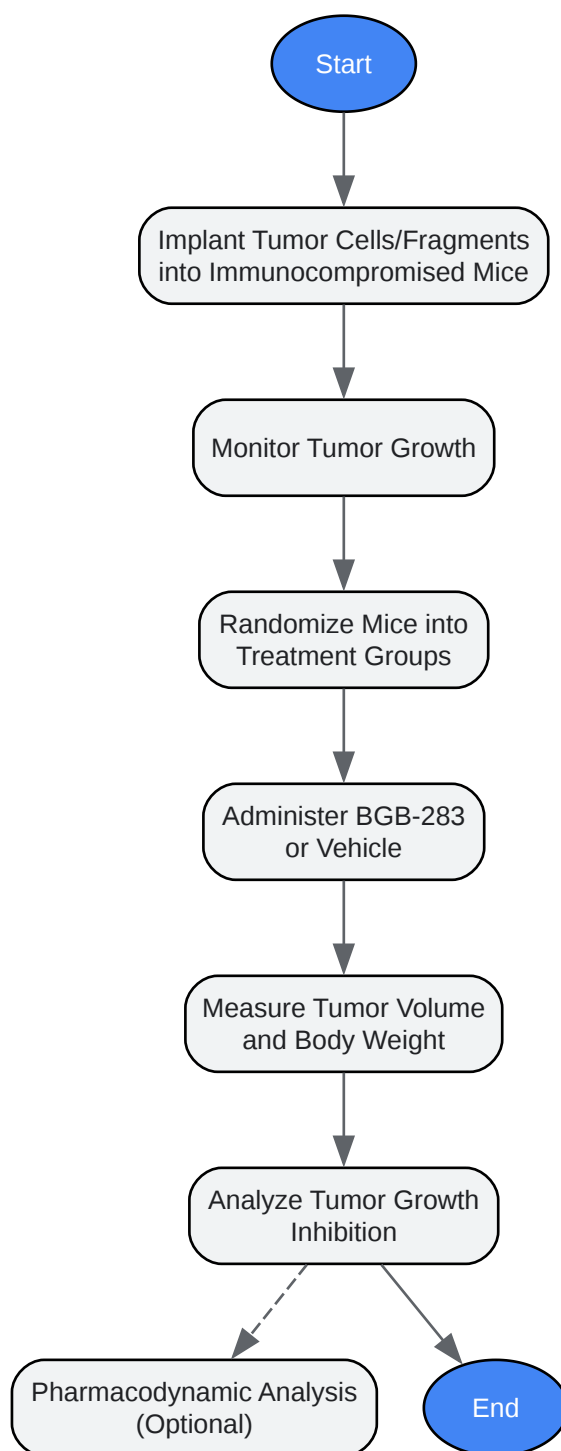
## EGFR Inhibition

In addition to its potent RAF inhibition, BGB-283 effectively targets and inhibits EGFR.[6] This is particularly significant in the context of BRAF-mutated colorectal cancers, where inhibition of BRAF can lead to a feedback activation of EGFR, thereby sustaining downstream signaling and promoting cell survival.[2][3] By simultaneously blocking both RAF and EGFR, BGB-283 can achieve a more complete and sustained inhibition of the MAPK pathway.[7]

## Signaling Pathway and Mechanism of Action

The following diagram illustrates the dual inhibitory action of BGB-283 on the RAF/MEK/ERK and EGFR signaling pathways.





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- To cite this document: BenchChem. [Dual Targeting of RAF and EGFR: A Technical Overview of BGB-283 (Lifirafenib)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15149579#investigating-the-dual-inhibition-of-raf-and-egfr-by-bgb-283]

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Address: 3281 E Guasti Rd

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